Enhanced Lipophilicity (LogP) Compared to Non-Brominated and Mono-Substituted Analogs
The target compound (4-Bromo-2,5-dimethylphenyl)methanol demonstrates a substantially higher lipophilicity, as measured by its partition coefficient (LogP), when compared to the non-brominated analog (2,5-dimethylphenyl)methanol and the mono-brominated analog (4-bromophenyl)methanol. This increase in LogP is driven by the synergistic effect of the para-bromo substituent and the two methyl groups [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.001 |
| Comparator Or Baseline | Comparator 1: (4-Bromophenyl)methanol (LogP = 1.94) ; Comparator 2: (2,5-Dimethylphenyl)methanol (LogP = 2.23) [1] |
| Quantified Difference | ΔLogP = +1.06 vs. (4-bromophenyl)methanol; ΔLogP = +0.77 vs. (2,5-dimethylphenyl)methanol |
| Conditions | Computed or measured LogP values from vendor and database sources. |
Why This Matters
Higher LogP correlates with increased membrane permeability and potential for blood-brain barrier penetration, which are critical factors in the design of CNS-active drugs or compounds requiring efficient cellular uptake.
- [1] ChemBase. (n.d.). 2,5-Dimethylbenzyl alcohol (CAS 53957-33-8) Property Data. Retrieved from https://en.chembase.cn/molecule-118012.html. View Source
